3-Borono-N-(2,3-dimethylphenyl)benzamide

Übersicht

Beschreibung

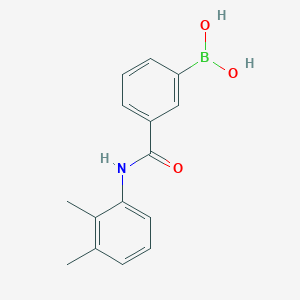

3-Borono-N-(2,3-dimethylphenyl)benzamide is a boronic acid derivative characterized by its molecular formula C15H16BNO3. This compound features a boronic acid group attached to a benzamide moiety, with a 2,3-dimethylphenyl group attached to the nitrogen atom of the amide. The presence of the boronic acid group makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,3-dimethylaniline with boronic acid derivatives under specific conditions. The reaction can be carried out using a variety of boronic acid derivatives, such as boronic acids, boronic esters, or boronic acids with protecting groups. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the scale of production and the specific requirements of the synthesis process. The use of automated systems and advanced control technologies can help optimize the production process and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Borono-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by the presence of the boronic acid group, which can act as a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts, copper catalysts). The reaction conditions may vary depending on the specific reaction, but typically involve the use of solvents, temperature control, and catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as coupled products resulting from cross-coupling reactions. These products can be further modified or used in various applications, depending on their chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

One of the notable applications of 3-Borono-N-(2,3-dimethylphenyl)benzamide is its potential as an antimicrobial agent. Research indicates that boron-containing compounds can exhibit activity against protozoal infections. For instance, a patent describes the utility of boron-containing small molecules in treating such infections, highlighting their role in pharmaceutical compositions aimed at combating protozoa . The unique structural features of boron compounds enhance their interaction with biological targets, making them valuable in drug development.

Targeted Drug Delivery

The compound's boron atom allows for specific interactions with biological molecules, facilitating targeted drug delivery systems. Boronic acids and their derivatives have been utilized in designing drug delivery vehicles that respond to biological stimuli, enhancing the efficacy of therapeutic agents while minimizing side effects .

Chemical Synthesis

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its boron moiety can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules . This capability makes it an essential reagent in the synthesis of pharmaceuticals and agrochemicals.

C-H Functionalization

Recent advances have highlighted the role of boronic compounds in C-H functionalization reactions. The compound can act as a directing group in metal-catalyzed transformations, enabling the selective functionalization of aromatic rings . This application is crucial for developing new materials and fine chemicals.

Material Science

Polymer Chemistry

In material science, this compound can be employed in polymer chemistry to create boron-containing polymers. These materials are noted for their unique properties, such as enhanced thermal stability and mechanical strength. The incorporation of boron into polymer matrices can also improve their electrical conductivity and optical properties .

Case Studies

Wirkmechanismus

The mechanism by which 3-Borono-N-(2,3-dimethylphenyl)benzamide exerts its effects depends on its specific application. This interaction can modulate the activity of these targets and lead to the desired biological effects. The molecular pathways involved in these interactions may vary depending on the specific application and the nature of the biological target.

Vergleich Mit ähnlichen Verbindungen

3-Borono-N-(2,3-dimethylphenyl)benzamide is similar to other boronic acid derivatives, such as phenylboronic acid, benzeneboronic acid, and phenylboronic esters. its unique structure, with the 2,3-dimethylphenyl group, gives it distinct chemical and biological properties compared to these compounds. The presence of the methyl groups can affect the molecule's solubility, reactivity, and binding affinity, making it a valuable compound in various applications.

List of Similar Compounds

Phenylboronic acid

Benzeneboronic acid

Phenylboronic esters

2,3-Dimethylphenylboronic acid

2,3-Dimethylphenylboronic esters

Biologische Aktivität

3-Borono-N-(2,3-dimethylphenyl)benzamide is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a boron atom attached to a benzene ring and an amide group, which plays a crucial role in its interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.1 g/mol. The compound's structure can be represented as follows:

- SMILES Notation :

C1=CC=C(C=C1C(=O)N(C2=C(C=CC=C2)B(C3=CC=CC=C3)C)C)C - Isomeric SMILES :

B(C1=CC=CC=C1)(C2=CC=CC=C2)(C(=O)N(C3=CC=C(C=C3)C))

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with enzymes and receptors. The boronic acid moiety allows for specific interactions with biological targets, leading to modulation of enzymatic activity and signaling pathways. This mechanism may result in either inhibition or activation of various cellular processes depending on the context.

Key Biological Activities

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). Research indicates that it may reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent effects on cell growth .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer properties by targeting pathways involved in cell proliferation. Its structural similarity to other known anticancer agents positions it as a potential lead compound for further development .

- Modulation of Biological Pathways : The compound has been shown to influence various biological pathways, which may play a role in therapeutic applications across different diseases, including cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Dihydrofolate Reductase Inhibition

A significant study explored the inhibition of DHFR by this compound through its metabolite BAD. This study demonstrated that the compound effectively destabilizes DHFR by impacting NADP/NADPH levels, suggesting a novel approach to downregulating this enzyme as a means to inhibit tumor growth .

Additional Research Insights

Further investigations into the pharmacological profile of this compound have revealed its potential in drug design, particularly in creating targeted therapies for cancer treatment. Its unique structural features contribute to its efficacy in interacting with various biological targets, making it a promising candidate for further research .

Eigenschaften

IUPAC Name |

[3-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBXXJGRRIXVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657000 | |

| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-99-0 | |

| Record name | {3-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.